molecular formula C10H17FN2O5 B13471915 (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

Cat. No.: B13471915
M. Wt: 264.25 g/mol
InChI Key: WUKLZVZAGWSHGJ-RITPCOANSA-N
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Description

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid: is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective fluorination, and the introduction of the carbamoyl group. Common reagents used in these steps include tert-butyl chloroformate for the protection of the amino group and fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the fluorinated carbon, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies and drug design.

Medicine: In medicine, this compound can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its stereochemistry.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials, where its specific reactivity and properties are advantageous.

Mechanism of Action

The mechanism of action of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to downstream effects in metabolic processes.

Comparison with Similar Compounds

  • (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid
  • (2R,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid
  • (2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

Comparison: Compared to its stereoisomers, (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid exhibits unique reactivity and biological activity due to its specific three-dimensional arrangement. This makes it particularly valuable in applications requiring high stereochemical precision.

Properties

Molecular Formula

C10H17FN2O5

Molecular Weight

264.25 g/mol

IUPAC Name

(2S,4R)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6+/m1/s1

InChI Key

WUKLZVZAGWSHGJ-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H](C(=O)N)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O

Origin of Product

United States

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